molecular formula C10H18O4 B13802628 1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI)

1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI)

Cat. No.: B13802628
M. Wt: 202.25 g/mol
InChI Key: OOTNIJOSVFOIOY-OIBJUYFYSA-N
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Description

1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) is a complex organic compound that belongs to the class of dioxolanes. These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The specific structure and stereochemistry of this compound make it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) typically involves the following steps:

    Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Carboxylic Acid Group: This step may involve the oxidation of an alcohol group to a carboxylic acid.

    Esterification: The carboxylic acid group is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Introduction of the Ethyl and Trimethyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,ethylester: Similar structure but with an ethyl ester group.

    1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,propylester: Similar structure but with a propyl ester group.

Uniqueness

The unique stereochemistry and specific functional groups of 1,3-Dioxolane-4-carboxylicacid,4-ethyl-2,2,5-trimethyl-,methylester,(4R,5S)-(9CI) may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

methyl (4R,5S)-4-ethyl-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

InChI

InChI=1S/C10H18O4/c1-6-10(8(11)12-5)7(2)13-9(3,4)14-10/h7H,6H2,1-5H3/t7-,10+/m0/s1

InChI Key

OOTNIJOSVFOIOY-OIBJUYFYSA-N

Isomeric SMILES

CC[C@@]1([C@@H](OC(O1)(C)C)C)C(=O)OC

Canonical SMILES

CCC1(C(OC(O1)(C)C)C)C(=O)OC

Origin of Product

United States

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